molecular formula C17H16Cl2N2O3S B2674781 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide CAS No. 1164542-94-2

2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide

Cat. No.: B2674781
CAS No.: 1164542-94-2
M. Wt: 399.29
InChI Key: UKBGNIASULYWLD-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide is a substituted acrylamide derivative characterized by a dichloroacrylamide backbone, a 6-methoxy-3-pyridinyl substituent, and a sulfinyl-linked 4-methylbenzyl group.

The sulfinyl group (S=O) in this compound introduces chirality and polarizability, which may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methylsulfinyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-11-3-5-12(6-4-11)10-25(23)16(19)15(18)17(22)21-13-7-8-14(24-2)20-9-13/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBGNIASULYWLD-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CS(=O)/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of sulfonyl amides and has garnered attention in medicinal chemistry due to its unique functional groups, which may enhance its interactions with various biological targets.

  • IUPAC Name : (Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methylsulfonyl]prop-2-enamide
  • CAS Number : 337922-36-8
  • Molecular Formula : C16H13Cl2N2O4S
  • Molar Mass : 435.71 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : The compound could interact with specific receptors, altering signal transduction pathways critical for various physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties, potentially making it effective against a range of pathogens.

Antimicrobial Evaluation

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Cytotoxicity and Hemolytic Activity

The hemolytic activity of the compound was assessed, showing low lysis percentages (3.23% to 15.22%), indicating minimal toxicity towards red blood cells. Additionally, cytotoxicity tests revealed IC50 values greater than 60 μM, suggesting a favorable safety profile for further development .

Study on Structure-Activity Relationship (SAR)

A comprehensive study was conducted to explore the SAR of related compounds, revealing that modifications in the sulfonyl and pyridine moieties significantly influenced biological activity. For example, the introduction of different substituents on the phenyl ring enhanced antimicrobial efficacy while maintaining low cytotoxicity .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Initial findings suggest that it may exhibit anti-inflammatory effects, although further research is needed to confirm these observations and elucidate the underlying mechanisms.

Comparative Analysis of Biological Activities

CompoundMIC (μg/mL)Hemolytic Activity (%)IC50 (μM)
This compound0.22 - 0.253.23 - 15.22>60
CiprofloxacinVariableHighLow

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-methylbenzyl group enhances lipophilicity compared to the 4-chloro analog, which may influence membrane permeability in biological systems .
  • Steric Hindrance : The 4-methyl substituent introduces steric bulk that could affect binding to enzymatic pockets compared to smaller groups (e.g., hydrogen or methoxy).

Comparison with Other Acrylamide Derivatives

highlights chloropyridinyl-containing acrylamides with distinct pharmacophoric groups. For example:

  • 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide (11g) :
    • Yield: 81%, Melting Point: 157–159°C.
    • Features: Dimethoxyphenethyl and dimethylphenyl substituents.
    • Biological Relevance: Such compounds are often screened for kinase inhibition or antimicrobial activity, though specific data for the target compound are unavailable .

Physicochemical Properties

  • Solubility: The sulfinyl group enhances water solubility compared to sulfonyl or non-polar alkyl/aryl substituents.
  • Stability : Sulfinyl groups are prone to oxidation to sulfonyl derivatives, which may limit shelf-life under aerobic conditions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation, sulfoxidation, and acrylamide formation. For example, sulfinyl group introduction may require controlled oxidation using sodium hypochlorite (NaClO) in ethanol at room temperature, similar to methods used for triazolo-pyridine derivatives . Optimization should focus on:
  • Reaction Time : 3–6 hours to balance yield and byproduct formation.
  • Catalyst Use : Acetic acid as a catalyst (10 drops) improves imine formation efficiency .
  • Purification : Vacuum filtration with methanol washes reduces impurities.
ConditionParameterImpact on YieldReference
Time3 h85% yield
Catalyst10 drops91% yield

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks for the pyridinyl (δ 8.09–6.73 ppm), sulfinyl (δ 3.84 ppm), and acrylamide carbonyl (δ 157.16 ppm) groups .
  • FTIR : Identify sulfinyl (S=O) stretches at ~1131 cm⁻¹ and acrylamide C=O at ~1596 cm⁻¹ .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) to validate purity .

Q. How does the sulfinyl group influence the compound’s stability under different storage conditions?

  • Methodological Answer : The sulfinyl group’s redox sensitivity necessitates inert storage (argon atmosphere, –20°C) to prevent degradation. Stability testing should include:
  • Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds.
  • HPLC Purity Checks : Compare fresh vs. aged samples under varying humidity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data across cell lines?

  • Methodological Answer : Contradictions may arise from differential cell permeability or metabolic inactivation. Strategies include:
  • Dose-Response Curves : Test across 3–5 concentrations to identify IC50 variability.
  • Metabolite Profiling : Use LC-MS to detect intracellular degradation products .
  • Knockdown Models : Silence candidate metabolizing enzymes (e.g., CYP450 isoforms) to assess bioactivity retention .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., p38 MAPK). Focus on sulfinyl-acrylamide interactions with catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories to assess binding stability in aqueous vs. membrane environments .

Q. What are the challenges in designing in vivo pharmacokinetic studies for this compound?

  • Methodological Answer : Challenges include poor oral bioavailability due to the sulfinyl group’s polarity. Address via:
  • Prodrug Design : Mask the sulfinyl group with ester prodrugs to enhance absorption .
  • Microsampling LC-MS : Quantify plasma/tissue levels at multiple timepoints with ≤50 µL blood .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-acrylamide) to track accumulation .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., divergent cytotoxicity results):

Replicate Experiments : Ensure consistency in cell passage number and serum batch .

Orthogonal Assays : Combine MTT assays with ATP-luminescence or caspase-3 activation readouts .

Structural Confirmation : Re-analyze NMR/HRMS to rule out batch-specific impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.